Cas no 874338-91-7 (6-[(3-Methoxyphenyl)methyl]-3-pyridazinamine)

6-[(3-Methoxyphenyl)methyl]-3-pyridazinamine structure
874338-91-7 structure
Product Name:6-[(3-Methoxyphenyl)methyl]-3-pyridazinamine
CAS No:874338-91-7
MF:C12H13N3O
MW:215.251122236252
CID:69203
PubChem ID:11506763
Update Time:2025-04-18

6-[(3-Methoxyphenyl)methyl]-3-pyridazinamine Chemical and Physical Properties

Names and Identifiers

    • 6-[(3-Methoxyphenyl)methyl]-3-pyridazinamine
    • 3-PYRIDAZINAMINE, 6-[(3-METHOXYPHENYL)METHYL]-
    • 6-[(3-methoxyphenyl)methyl]pyridazin-3-amine
    • QC-5794
    • SCHEMBL21384109
    • DTXSID10467726
    • 3-Pyridazinamine,6-((3-methoxyphenyl)methyl)-
    • 874338-91-7
    • 6-(3-methoxybenzyl)pyridazin-3-amine
    • FT-0756900
    • Inchi: 1S/C12H13N3O/c1-16-11-4-2-3-9(8-11)7-10-5-6-12(13)15-14-10/h2-6,8H,7H2,1H3,(H2,13,15)
    • InChI Key: IFLQAQFBHXXGTG-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)CC1=CC=C(N)N=N1

Computed Properties

  • Exact Mass: 215.10600
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.186
  • Boiling Point: 442.906°C at 760 mmHg
  • Flash Point: 221.662°C
  • Refractive Index: 1.607
  • PSA: 61.03000
  • LogP: 2.23940
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